molecular formula C13H19N3 B13863586 N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine

N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine

Katalognummer: B13863586
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: PFKJHZKEPFGUJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine typically involves the formation of the piperidine ring followed by the introduction of the pyridine and prop-2-enyl groups. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical production .

Analyse Chemischer Reaktionen

Types of Reactions

N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents like phenylsilane, and catalysts such as iron complexes and nickel catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of piperidine and pyridine moieties, along with the prop-2-enyl group, makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C13H19N3

Molekulargewicht

217.31 g/mol

IUPAC-Name

N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine

InChI

InChI=1S/C13H19N3/c1-2-10-16(12-5-8-14-9-6-12)13-4-3-7-15-11-13/h2-4,7,11-12,14H,1,5-6,8-10H2

InChI-Schlüssel

PFKJHZKEPFGUJQ-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(C1CCNCC1)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.